molecular formula C8H18N2 B12634657 (2R,6S)-2,6-Diethyl-piperazine

(2R,6S)-2,6-Diethyl-piperazine

Cat. No.: B12634657
M. Wt: 142.24 g/mol
InChI Key: WOTDHTQZNQMLIS-UHFFFAOYSA-N
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Description

(2R,6S)-2,6-Diethyl-piperazine is a chiral compound with two stereocenters, making it an interesting subject for stereochemical studies. This compound belongs to the class of piperazines, which are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. Piperazines are widely used in medicinal chemistry due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6S)-2,6-Diethyl-piperazine typically involves the reaction of ethylamine with a suitable dihaloalkane under basic conditions. One common method is the cyclization of N,N’-diethyl-1,2-diaminoethane with ethylene dibromide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, leading to the formation of the piperazine ring.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, chiral resolution techniques may be employed to obtain the desired enantiomeric form.

Chemical Reactions Analysis

Types of Reactions

(2R,6S)-2,6-Diethyl-piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

(2R,6S)-2,6-Diethyl-piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,6S)-2,6-Diethyl-piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. For example, in medicinal applications, it may interact with neurotransmitter receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,6S)-2,6-Diethyl-piperazine is unique due to its specific stereochemistry and the presence of ethyl groups, which influence its chemical reactivity and biological activity

Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

2,6-diethylpiperazine

InChI

InChI=1S/C8H18N2/c1-3-7-5-9-6-8(4-2)10-7/h7-10H,3-6H2,1-2H3

InChI Key

WOTDHTQZNQMLIS-UHFFFAOYSA-N

Canonical SMILES

CCC1CNCC(N1)CC

Origin of Product

United States

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